molecular formula C9H7ClO B085819 Cinnamoyl chloride CAS No. 102-92-1

Cinnamoyl chloride

Cat. No.: B085819
CAS No.: 102-92-1
M. Wt: 166.6 g/mol
InChI Key: WOGITNXCNOTRLK-VOTSOKGWSA-N
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Description

Cinnamoyl chloride, also known as trans-3-Phenylacryloyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of cinnamic acid derivatives, which are important intermediates in the pharmaceutical and fragrance industries .

Mechanism of Action

Target of Action

Cinnamoyl chloride, a derivative of cinnamic acid, is known for its antimicrobial activity . The primary targets of this compound are the plasma membranes of microorganisms . It also targets specific proteins in microorganisms, such as caHOS2 and caRPD3 in C. albicans, and saFABH in S. aureus .

Mode of Action

This compound interacts with its targets primarily through plasma membrane disruption , nucleic acid damage , and protein damage . It also induces the production of intracellular reactive oxygen species . For instance, certain derivatives of this compound have been found to interact directly with ergosterol present in the fungal plasma membrane and with the cell wall .

Biochemical Pathways

This compound affects the biosynthesis of monolignols in plants . It hydrogenates hydroxycinnamoyl-CoA thioesters, producing the corresponding hydroxycinnamaldehydes and CoASH in an NADPH-dependent reaction . This reaction is the first committed step towards the biosynthesis of monolignols .

Pharmacokinetics

Its molecular weight is166.604 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of this compound’s action is the inhibition of microbial growth due to the disruption of plasma membranes, damage to nucleic acids and proteins, and induction of reactive oxygen species . This leads to its antimicrobial, antifungal, and anti-mycobacterial activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be combustible and forms explosive mixtures with air on intense heating . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamoyl chloride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the resulting this compound is purified by distillation .

Another method involves the use of silicon tetrachloride as an acyl chlorination reagent. In this process, cinnamic acid reacts with silicon tetrachloride at temperatures between 60-70°C for 2-4 hours to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using thionyl chloride and cinnamyl alcohol as raw materials. This method is advantageous because it does not require a solvent, and the waste gases produced during the reaction are absorbed by a tail gas absorption apparatus. This process is cost-effective, environmentally friendly, and suitable for large-scale production .

Scientific Research Applications

Cinnamoyl chloride has numerous applications in scientific research:

Comparison with Similar Compounds

Cinnamoyl chloride can be compared with other similar compounds, such as:

This compound is unique due to its high reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives highlights its versatility and importance in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-phenylprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGITNXCNOTRLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312860
Record name trans-Cinnamoyl chloride
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Molecular Weight

166.60 g/mol
Source PubChem
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CAS No.

17082-09-6, 102-92-1
Record name trans-Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name 2-Propenoyl chloride, 3-phenyl-
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Record name Cinnamoyl chloride
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Record name Cinnamoyl Chloride
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Record name CINNAMOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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